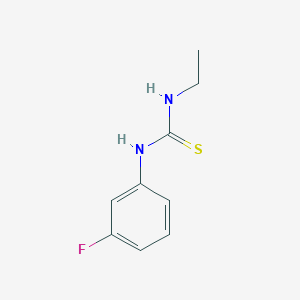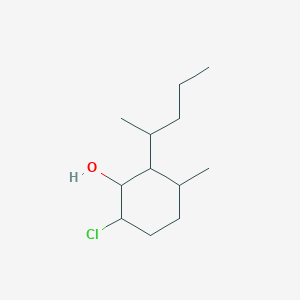
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core substituted with a furan ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
Oxidation: Furanones, quinazolinone derivatives with oxygenated substituents.
Reduction: Amino-substituted quinazolinones.
Substitution: Halogenated, alkylated, or other functionalized quinazolinones.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: Used in the development of materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The furan and nitrophenyl groups can enhance binding affinity and specificity to these targets, resulting in desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(Thiophen-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.
2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Substituted with a methoxy group instead of a nitro group, potentially altering its chemical and biological behavior.
Uniqueness
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both the furan and nitrophenyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62820-62-6 |
|---|---|
Molekularformel |
C18H11N3O4 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
2-(furan-2-yl)-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H11N3O4/c22-18-14-4-1-2-5-15(14)19-17(16-6-3-11-25-16)20(18)12-7-9-13(10-8-12)21(23)24/h1-11H |
InChI-Schlüssel |
VOQOHQFIAGLRMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
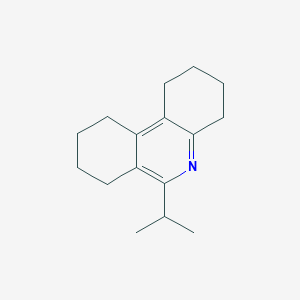
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)

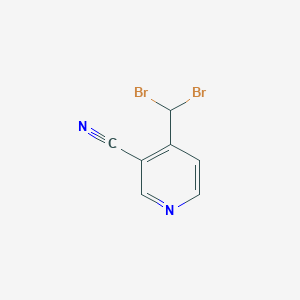
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)

![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
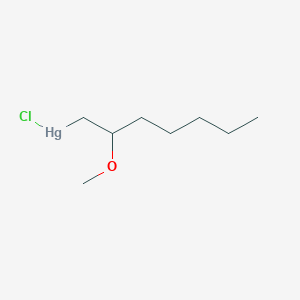
![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)

